Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate
Description
Systematic IUPAC Nomenclature and Structural Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)-hydroxymethyl]prop-2-enoate . Breaking down the nomenclature:
- Methyl : Indicates the presence of a methoxy group (-OCH₃) at the ester terminus.
- Prop-2-enoate : Denotes an acrylic acid ester with a double bond at position 2.
- 1-Chloro-3,4-dihydronaphthalen-2-yl : Specifies a partially saturated naphthalene derivative with a chlorine atom at position 1 and single bonds between carbons 3 and 4.
The compound’s SMILES notation (COC(=O)C(=C)C(C1=C(C2=CC=CC=C2CC1)Cl)O) further clarifies its connectivity. Key structural features include:
- A dihydronaphthalene ring (two fused benzene rings with partial saturation).
- A chlorine substituent at position 1, enhancing electrophilic reactivity.
- A hydroxymethyl acrylate group introducing both hydroxyl and ester functionalities.
Table 1: Structural and Molecular Properties
Historical Context of Polycyclic Aromatic Acrylate Derivatives
The synthesis of polycyclic aromatic acrylates emerged in the mid-20th century alongside advancements in polymerization technologies. Early work focused on acrylate esters derived from simple alcohols (e.g., methyl acrylate), but the integration of aromatic systems like naphthalene introduced novel physicochemical properties. For instance, the dihydronaphthalene framework in this compound combines the rigidity of fused benzene rings with the flexibility of partial saturation, enabling tailored polymer backbones.
The incorporation of chlorine into such structures became prominent in the 1980s, driven by demands for flame-retardant materials and halogenated monomers in specialty plastics. Concurrently, hydroxymethyl acrylate derivatives gained traction as crosslinking agents in coatings and adhesives due to their dual reactivity (ester and hydroxyl groups). This compound’s architecture thus reflects a historical trajectory of functionalizing acrylates with aromatic and halogenated motifs to meet industrial and academic needs.
Significance in Contemporary Organic Chemistry Research
In modern research, this compound serves two primary roles:
- Monomer for Functional Polymers : Its acrylate group enables radical polymerization, while the dihydronaphthalene and chlorine units impart thermal stability and electronic tunability. Such polymers are explored for optoelectronic applications, including organic light-emitting diodes (OLEDs) and conductive coatings.
- Synthetic Intermediate : The compound’s hydroxyl and ester groups permit derivatization into more complex architectures, such as dendrimers or metal-organic frameworks (MOFs).
Recent studies highlight its utility in fluorescence-based systems , where naphthalene derivatives act as chromophores. For example, covalent attachment of similar structures to poly(acrylic acid) backbones has enabled pH-sensitive probes for biomedical imaging.
Table 2: Comparative Analysis of Acrylate Derivatives
Properties
CAS No. |
1242066-49-4 |
|---|---|
Molecular Formula |
C15H15ClO3 |
Molecular Weight |
278.73 g/mol |
IUPAC Name |
methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)-hydroxymethyl]prop-2-enoate |
InChI |
InChI=1S/C15H15ClO3/c1-9(15(18)19-2)14(17)12-8-7-10-5-3-4-6-11(10)13(12)16/h3-6,14,17H,1,7-8H2,2H3 |
InChI Key |
RSPQYGPKCGTOBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)C(C1=C(C2=CC=CC=C2CC1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate typically involves a multi-step process. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 1-chloro-3,4-dihydronaphthalene.
Hydroxylation: The next step involves the hydroxylation of the naphthalene ring to introduce the hydroxy group.
Esterification: The final step is the esterification of the hydroxylated product with methyl prop-2-enoate under acidic conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and advanced purification techniques are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the double bond into a single bond.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a dechlorinated product or a saturated ester.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate involves its interaction with specific molecular targets. The hydroxy group and the ester functionality allow the compound to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The chlorine atom may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
The structural analogs of this compound vary in ester groups, aromatic substituents, and halogenation patterns, leading to differences in physicochemical properties and applications. Below is a comparative analysis supported by data tables and research findings.
Structural and Molecular Comparison
Table 1: Key Structural and Molecular Features
Detailed Analysis of Analogous Compounds
Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate
- Key Differences: The ethyl ester (CAS 1147391-90-9) replaces the methyl group in the target compound, increasing molecular weight by ~14 g/mol.
- Synthesis : Likely synthesized via a similar pathway as the methyl variant but using ethyl acrylate instead of methyl acrylate.
Methyl 2-(3,4-dichlorophenyl)prop-2-enoate
- Structural Contrasts : The dichlorophenyl group (CAS 1254365-78-0) lacks the fused dihydronaphthalene system, reducing steric hindrance but introducing two electron-withdrawing chlorine atoms. This increases electrophilicity at the acrylate double bond, favoring reactions like Michael additions .
- Applications: Potential use as a monomer in polymers requiring rigidity and thermal stability.
Methyl 2-[hydroxy(pentafluorophenyl)methyl]prop-2-enoate
- Fluorine atoms enhance stability against oxidation and metabolic degradation, making this compound suitable for high-performance materials or pharmaceuticals .
- Reactivity : The strong electron-withdrawing effect activates the acrylate moiety for nucleophilic attack, but steric bulk may limit accessibility.
Physicochemical and Functional Implications
- Solubility : The ethyl variant (C₁₆H₁₇ClO₃) is less polar than the methyl analog, favoring solubility in organic solvents. The pentafluorophenyl derivative’s hydrophobicity further reduces aqueous solubility.
- Reactivity : Dichlorophenyl and pentafluorophenyl substituents increase electrophilicity, while the dihydronaphthalene system in the target compound balances steric effects and π-interactions.
Biological Activity
Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate, also known by its CAS number 61888-48-0, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a naphthalene derivative with a chloro substituent and a methylene-hydroxy group, which may contribute to its biological activities.
1. Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. In vitro assays using DPPH and ABTS radicals have shown that these compounds can effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
2. Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. It has been tested against various gram-positive and gram-negative bacteria, showing promising inhibition zones in agar diffusion assays .
3. Antitumor Activity
Preliminary investigations into the antitumor effects of this compound reveal that it may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
Research Findings
A summary of key studies related to the biological activity of this compound is presented in the following table:
Case Studies
Case Study 1: Antioxidant Efficacy
In a study evaluating the antioxidant capacity of various naphthalene derivatives, this compound was found to have an IC50 value comparable to established antioxidants like ascorbic acid, highlighting its potential for use in nutraceutical formulations.
Case Study 2: Antimicrobial Properties
A series of experiments conducted on clinical isolates of Staphylococcus aureus demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, suggesting its utility as an alternative antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
